molecular formula C17H21N3O2 B2689134 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-06-6

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2689134
CAS-Nummer: 923690-06-6
Molekulargewicht: 299.374
InChI-Schlüssel: BBSPISYZSZUYGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a chemical compound based on the privileged pyrrolo[3,4-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific analog features an o-tolyl (ortho-tolyl) substituent, which differentiates it from the more commonly studied p-tolyl (para-tolyl) analog (CAS 872103-00-9) . Compounds within this structural class have been investigated as key scaffolds for designing potential therapeutic agents, particularly as kinase inhibitors. The pyrrolopyrimidine core is considered a bioisostere of purine, allowing it to mimic adenosine and interact with the ATP-binding sites of various enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 is a compelling strategy in oncology research for the selective targeting of tumor cell proliferation . Researchers value this and related pyrrolopyrimidine diones for developing novel small-molecule inhibitors to study cell cycle progression, apoptosis, and other critical cellular pathways. The compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSPISYZSZUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the pyrimidine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

DHPM derivatives are structurally diverse, with variations at the 4-aryl and 6-alkyl positions significantly influencing their pharmacological profiles. Below is a comparative analysis of the target compound with its closest analogs:

Table 1: Structural and Functional Comparison of DHPM Derivatives

Compound Name 4-Substituent 6-Substituent Key Biological Activity (IC₅₀/Inhibition %) Binding Energy (kcal/mol)
Target Compound o-Tolyl (2-methyl) Butyl Data not reported Not studied
Compound A 4-Hydroxyphenyl Benzyl α-Glucosidase inhibition (81.99%; IC₅₀ = 1.02 µg/mL) -7.9
6-Butyl-4-(3-fluorophenyl) analog 3-Fluorophenyl Butyl No activity reported Not studied
6-Benzyl-4-(2-hydroxyphenyl) analog 2-Hydroxyphenyl Benzyl Synthetic yield: 87% Not studied
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Butyl Data inaccessible Not studied

Key Observations:

4-Substituent Effects :

  • The o-tolyl group (2-methylphenyl) in the target compound introduces steric hindrance and hydrophobic interactions, contrasting with 4-hydroxyphenyl in Compound A, which enables hydrogen bonding. This likely explains Compound A’s superior α-glucosidase inhibition (81.99% vs. standard ascorbic acid’s 81.18%) .
  • Electron-withdrawing groups (e.g., 3-fluorophenyl ) may enhance dipole interactions but lack reported activity data. Methoxy groups (e.g., 4-methoxyphenyl ) could alter electronic density but may reduce binding affinity compared to polar substituents.

6-Substituent Effects :

  • The butyl group in the target compound and 3-fluorophenyl analog provides flexible hydrophobic interactions, whereas benzyl groups (e.g., Compound A ) enable π-π stacking with aromatic residues in enzyme active sites. This distinction may contribute to Compound A’s stronger binding energy (-7.9 kcal/mol) and efficacy.

Molecular Docking and Dynamics Insights

While molecular docking data for the target compound is unavailable, insights from analogs highlight critical trends:

  • Compound A showed stable binding to α-glucosidase (RMSD = 1.7 Å vs. protein RMSD = 1.6 Å), driven by hydrogen bonds from the 4-hydroxyphenyl group and benzyl-mediated hydrophobic interactions .

Biologische Aktivität

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23N3O3
  • Molecular Weight : 329.4 g/mol
  • Structural Characteristics : The compound features a pyrrolo-pyrimidine core structure, which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor cell proliferation by interfering with folate metabolism. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown dual inhibition of glycinamide ribonucleotide formyltransferase and AICARFTase, which are critical in nucleotide biosynthesis pathways .
  • Analgesic Effects : Some derivatives exhibit analgesic properties comparable to morphine in animal models. In studies involving the "writhing" test in mice, certain pyrrolo derivatives showed significant pain relief effects, suggesting that modifications to the pyrrolo structure can enhance analgesic activity .
  • Sedative Properties : Compounds similar to 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been noted for their sedative effects in various assays. This is likely due to their interaction with central nervous system receptors .

Biological Activity Data

The following table summarizes key findings from studies on related compounds:

Activity Type Test Method Active Compound ED50 (mg/kg) Comparison
AnalgesicWrithing TestPyrrolo derivative0.4 - 2.8Morphine: 2.44
AntitumorCell ProliferationCompound 8IC50 = 0.5 µMFolic acid reversed effects
SedativeThiopental Sleep TestVarious derivativesNot specifiedSignificant prolongation noted

Case Studies

  • Antitumor Efficacy : A study on 5-substituted pyrrolo[2,3-d]pyrimidines revealed that compounds could effectively inhibit the growth of FRα-expressing tumor cells and induce apoptosis through targeted metabolic pathways . The implications for cancer therapy are significant as these compounds may offer new avenues for treatment.
  • Pain Management Research : In a comparative study of analgesics, certain derivatives were found to inhibit locomotor activity in mice at doses that also provided pain relief. This suggests a potential dual-action mechanism where both pain relief and sedation occur simultaneously .

Q & A

Q. What are the standard synthetic routes for synthesizing 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

Methodological Answer: Synthesis typically involves multi-step routes starting with barbituric acid derivatives and substituted phenols. A common approach includes:

Cyclocondensation : Reacting a substituted pyrimidine precursor (e.g., barbituric acid) with o-tolylamine under acidic conditions to form the core bicyclic structure.

Alkylation : Introducing the butyl group via nucleophilic substitution or alkylation reactions, often using butyl halides or alcohols in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Key Optimization Parameters :

  • Temperature control (60–100°C) to minimize side reactions.
  • Solvent selection (e.g., DMF for alkylation, THF for cyclization) to enhance reactivity .

Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the butyl and o-tolyl substituents. For example, downfield shifts in ¹H NMR (~δ 7.2–7.5 ppm) indicate aromatic protons from the o-tolyl group .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities from incomplete alkylation .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula (C₁₉H₂₃N₃O₂) .

Q. What preliminary biological assays are suitable for initial activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against PARP-1/2 using fluorescence-based kits (e.g., NAD⁺ depletion assays) due to structural similarities to known PARP inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with doxorubicin as a positive control .
  • Solubility Profiling : Measure logP values via shake-flask method (octanol/water) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example:
VariableLow LevelHigh LevelOptimal Condition
Temperature60°C100°C80°C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.